4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide
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Overview
Description
The compound appears to contain a methoxyphenyl group , which is a phenyl ring with a methoxy (OCH3) substituent. It also contains a pyridazinone ring, which is a type of heterocyclic compound, and a methylthio group (CH3S), which is a sulfur-containing group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Chemical Synthesis and Derivatives
The research on compounds structurally related to 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide often focuses on their synthesis and potential biological activities. For instance, studies have shown the synthesis of chiral isomers of certain ethyl carbamates and their derivatives, revealing their activity in biological systems, with one isomer often being more potent than the other. This indicates a potential for creating more effective derivatives through structural modifications (C. Temple & G. Rener, 1992). Similarly, novel synthesis methods have been developed for creating fused pyridazinone skeletons, demonstrating the versatility of these compounds in generating diverse chemical structures (Gani Koza et al., 2013).
Biological and Pharmacological Activities
Research into related compounds has explored their antimicrobial properties, with synthesized derivatives showing activity against various bacteria and fungi, indicating a potential for the development of new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019). Additionally, compounds with a similar structural framework have been investigated for their antinociceptive (pain-relieving) properties, highlighting the therapeutic potential of these molecules in pain management (D. Doğruer et al., 2000).
Structural and Mechanistic Studies
The structural analysis of derivatives, such as the characterization of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, provides insight into the molecular conformation and interactions that may contribute to biological activity. Such studies lay the groundwork for understanding the mechanism of action and optimizing pharmacological properties (A. J. Bortoluzzi et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-17-8-5-7-16(15-17)18-12-13-22(27)25(24-18)14-6-11-21(26)23-19-9-3-4-10-20(19)29-2/h3-5,7-10,12-13,15H,6,11,14H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJOAPFIZAQRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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